N-cyclopentylsulfamoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2S/c6-10(8,9)7-5-3-1-2-4-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLYCKMQJOQWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance and Versatility of Sulfamoyl Chloride Scaffolds
Sulfamoyl chlorides are a class of organosulfur compounds characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and a nitrogen atom. The general structure, R¹R²NSO₂Cl, highlights their role as bifunctional reagents. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the facile introduction of the sulfamoyl group (-SO₂NR¹R²) into organic molecules.
The resulting sulfonamides are of particular importance in medicinal chemistry and materials science. The sulfonamide functional group is a key pharmacophore found in a multitude of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The specific substituents on the nitrogen atom (R¹ and R²) can be systematically varied to fine-tune the biological activity, solubility, and pharmacokinetic properties of the resulting compounds. The N-cyclopentyl moiety, in the case of N-cyclopentylsulfamoyl chloride, introduces a lipophilic and conformationally restricted cyclic alkyl group, which can influence the binding of the molecule to its biological target.
Historical Context of Sulfonyl Chloride Reagents
The development of sulfonyl chloride chemistry dates back to the 19th century with the pioneering work on aromatic sulfonation. However, it was the discovery of the antibacterial properties of sulfonamide drugs in the 1930s that propelled sulfonyl chlorides into the forefront of organic and medicinal chemistry. This discovery, which led to the development of the first broad-spectrum antibiotics, was a direct result of the synthetic accessibility of a wide range of sulfonamides derived from their corresponding sulfonyl chloride precursors.
Initially, the synthesis of sulfonyl chlorides primarily focused on aromatic derivatives. Over time, methods were developed for the preparation of aliphatic and N-substituted sulfamoyl chlorides, further expanding the synthetic utility of this class of reagents. The exploration of different N-substituents, from simple alkyl chains to more complex heterocyclic systems, has been a continuous area of research, driven by the quest for new molecules with tailored properties.
Scope and Research Focus on N Cyclopentylsulfamoyl Chloride
Direct Synthesis Approaches
Direct synthesis routes to this compound typically involve the reaction of cyclopentylamine with a suitable chlorosulfonating agent. This approach is favored for its atom economy and straightforward nature.
Sulfonation and Halogenation Pathways
The most common direct method for the preparation of N-substituted sulfamoyl chlorides is the reaction of a primary amine with sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H). In the context of this compound, the reaction proceeds via the nucleophilic attack of cyclopentylamine on the sulfur atom of the chlorosulfonating agent, followed by the elimination of hydrogen chloride.
When sulfuryl chloride is employed, the reaction with cyclopentylamine in an inert solvent, such as diethyl ether or dichloromethane (B109758), at low temperatures (typically 0-5 °C) yields this compound. The presence of a base, such as triethylamine (B128534) or pyridine (B92270), is often required to neutralize the in-situ generated hydrogen chloride, which can otherwise form a non-reactive ammonium (B1175870) salt with the starting amine.
Alternatively, chlorosulfonic acid can be used. This reagent is highly reactive and must be handled with care. The reaction of cyclopentylamine with chlorosulfonic acid is vigorous and exothermic, necessitating careful temperature control.
Precursor Design and Selection for Cyclopentyl Moiety
The primary precursor for introducing the cyclopentyl group in this compound is cyclopentylamine. The selection of this precursor is dictated by the desired final structure of the molecule. The stability of the five-membered cycloalkane ring and its conformational flexibility can impart specific physicochemical properties to the final compounds derived from this compound. The commercial availability and relative low cost of cyclopentylamine also make it an attractive starting material for large-scale synthesis.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts, such as the corresponding bis(N-cyclopentyl)sulfamide. Key parameters that are typically optimized include:
Temperature: Low temperatures are generally preferred to control the exothermicity of the reaction and to prevent side reactions.
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents are commonly used to avoid reaction with the chlorosulfonating agent.
Stoichiometry: A slight excess of the chlorosulfonating agent is often used to ensure complete conversion of the amine. However, a large excess can lead to the formation of undesired byproducts.
Addition Rate: Slow, dropwise addition of the amine to the chlorosulfonating agent (or vice versa, depending on the specific protocol) is critical for maintaining temperature control and preventing localized high concentrations of reactants.
Table 1: Generalized Reaction Conditions for the Synthesis of N-Alkylsulfamoyl Chlorides
| Parameter | Condition | Rationale |
| Chlorosulfonating Agent | Sulfuryl Chloride or Chlorosulfonic Acid | Readily available and effective reagents for sulfamoylation. |
| Amine to Reagent Ratio | 1 : 1 to 1 : 1.2 | To ensure complete consumption of the starting amine. |
| Solvent | Dichloromethane, Diethyl Ether, Toluene | Inert solvents that do not react with the reagents. |
| Temperature | 0 to 10 °C | To control the exothermic reaction and minimize side products. |
| Base (optional) | Triethylamine, Pyridine | To scavenge HCl and prevent amine salt formation. |
| Reaction Time | 1 to 4 hours | Dependent on the specific reactants and conditions. |
Indirect Synthetic Routes
Indirect routes offer alternative pathways to this compound, often starting from sulfur-containing precursors other than sulfuryl chloride or chlorosulfonic acid. These methods can be advantageous when the direct routes are not feasible or lead to low yields.
Transformation of Thiol Derivatives to Sulfonyl Chlorides
An alternative approach involves the preparation of cyclopentanethiol (B157770) followed by its oxidative chlorination to the corresponding sulfonyl chloride, which would then be reacted with an amine source. However, a more direct transformation of a thiol derivative is the oxidative chlorination of S-cyclopentyl isothiourea salts. These salts can be prepared from cyclopentyl halides and thiourea. The subsequent oxidation can be achieved using various reagents. A clean and efficient method involves the use of N-chlorosuccinimide (NCS) in the presence of an acid. organic-chemistry.org
Oxidation-Based Methodologies
The direct oxidative conversion of thiols to sulfonyl chlorides is a well-established transformation. organic-chemistry.org In the context of this compound synthesis, this would conceptually involve the oxidation of a precursor like N-cyclopentylthioacetamide or a related N-cyclopentyl sulfur compound.
A powerful and rapid method for the oxidative chlorination of thiols utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org This system is highly reactive and can convert a wide range of thiols to their corresponding sulfonyl chlorides in excellent yields and with short reaction times. organic-chemistry.org For the synthesis of this compound, this would entail the reaction of a suitable N-cyclopentyl substituted thiol precursor.
Another effective oxidizing system is N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. organic-chemistry.org This method is considered safer than using gaseous chlorine and provides high yields of sulfonyl chlorides from various thiol derivatives, including thioacetates and thiocarbamates. organic-chemistry.org The byproduct, succinimide (B58015), is water-soluble, facilitating its removal during workup. organic-chemistry.org
Table 2: Reagents for Oxidative Chlorination of Thiol Derivatives to Sulfonyl Chlorides
| Oxidizing System | Substrate | Typical Yield | Reference |
| H₂O₂ / SOCl₂ | Aliphatic and Aromatic Thiols | High | organic-chemistry.org |
| N-Chlorosuccinimide / HCl | Thioacetates, Thiocarbamates, Thiols | High | organic-chemistry.org |
| Trichloroisocyanuric Acid | Aliphatic Thiols | Moderate to High | chemspider.com |
| Sodium Chlorite (NaClO₂) | S-Alkyl Isothiourea Salts, Thiols | High | organic-chemistry.org |
Green Chemistry Approaches in Sulfonyl Chloride Synthesis
The development of environmentally benign synthetic methods for sulfonyl chlorides is an area of active research, moving away from hazardous reagents like chlorine gas and chlorosulfonic acid. lookchem.com These greener approaches focus on improving safety, reducing waste, and utilizing less toxic and more sustainable materials. While specific research on the green synthesis of this compound is not extensively documented, several innovative methodologies developed for analogous sulfonyl and sulfamoyl chlorides are directly applicable. These methods primarily include advanced oxidative chlorination techniques and the adoption of continuous flow technologies.
Oxidative Chlorination with Safer Reagents:
A significant advancement in green sulfonyl chloride synthesis is the replacement of harsh traditional chlorinating agents with milder, safer alternatives. Oxidative chlorination of sulfur-containing precursors, such as thiols or disulfides, is a common strategy. rsc.org Green chemistry has driven the adoption of dual-function reagents that act as both an oxidant and a chloride source under milder conditions.
Key green reagents include:
N-Chlorosuccinimide (NCS): NCS is a versatile and easy-to-handle solid chlorinating agent. Syntheses using S-alkylisothiourea salts and NCS are considered environmentally friendly because they use odorless starting materials, proceed under mild conditions, and produce succinimide as a byproduct, which can be recycled back into NCS. organic-chemistry.org
1,3-Dichloro-5,5-dimethylhydantoin (B105842) (DCDMH or DCH): This reagent has proven to be a mild and efficient for the oxidative conversion of various sulfur compounds into the corresponding sulfonyl chlorides with good to excellent yields. lookchem.com It is considered a practical and attractive alternative to existing methods due to its broad substrate scope. lookchem.comrsc.org
Sodium Hypochlorite (B82951) (Bleach): Aqueous sodium hypochlorite is a cost-effective and atom-efficient reagent for the formation of sulfonyl chlorides from thiols and disulfides. rsc.org The use of its stable pentahydrate form has also been explored. researchgate.net
These oxidative chlorination reactions represent a significant improvement over methods that use highly corrosive and hazardous reagents like sulfuryl chloride.
Table 1: Comparison of Traditional vs. Green Oxidative Chlorination Methods
| Feature | Traditional Method (e.g., Sulfuryl Chloride) | Green Method (e.g., DCDMH/NCS) |
| Reagent Hazard | Highly corrosive, toxic, and moisture-sensitive liquid. researchgate.net | Stable, easier-to-handle solids. |
| Reaction Conditions | Often requires stringent control of temperature due to high reactivity. | Generally milder reaction conditions. |
| Byproducts | Generates corrosive HCl and SO2 gases. | Produces water-soluble byproducts (e.g., succinimide) that can be recycled. organic-chemistry.org |
| Safety Profile | Higher risk of runaway reactions and hazardous emissions. | Improved safety profile with less aggressive reagents. |
Continuous Flow Synthesis:
Flow chemistry has emerged as a powerful tool for greening chemical processes, particularly for reactions that are highly exothermic or involve hazardous reagents. The synthesis of sulfonyl chlorides often falls into this category. rsc.org By performing the reaction in a microreactor or a continuous flow setup, significant advantages can be realized:
Enhanced Safety: The small reactor volume and high surface-area-to-volume ratio allow for superior control over reaction temperature, effectively mitigating the risk of thermal runaways. rsc.orgmdpi.com
Increased Efficiency: Precise control over stoichiometry, residence time, and mixing leads to higher yields and purity, often reducing the need for extensive downstream purification.
High Space-Time Yield: Continuous processing can produce large quantities of material from a small reactor footprint, making it a highly efficient manufacturing method. rsc.orgmdpi.com
A continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for the oxidative chlorination of thiols and disulfides has been successfully developed, demonstrating high space-time yields and excellent process control. rsc.org Such a setup could be readily adapted for the synthesis of this compound from a suitable cyclopentyl-sulfur precursor, offering a much safer and more scalable process than traditional batch chemistry.
Table 2: Research Findings on Green Sulfonyl Chloride Synthesis
| Methodology | Reagents/System | Key Findings & Advantages | Relevant Citations |
| Oxidative Chlorination | S-Alkylisothiourea salts, NCS | Convenient, safe, and environmentally benign; avoids odorous thiols; byproduct is recyclable. High yields are achievable. | organic-chemistry.org |
| Oxidative Chlorination | Thiols/Disulfides, DCDMH | Mild and efficient conversion; suitable for a wide range of sulfur substrates, providing good to excellent yields. | lookchem.com |
| Flow Chemistry | Thiols/Disulfides, DCH, Continuous Flow Reactor | Excellent control over exothermic reactions, improved safety, short residence times, and very high space-time yields. | rsc.orgrsc.org |
| Flow Chlorosulfonation | Anilines, DABSO (SO2 surrogate), Cu catalyst | Sandmeyer-type synthesis using a stable SO2 surrogate, allowing for a wide range of substrates. | organic-chemistry.org |
These green chemistry approaches provide a clear pathway to a more sustainable synthesis of this compound and related compounds, aligning with the modern chemical industry's goals of enhanced safety, efficiency, and environmental responsibility.
Role as a Sulfamoylating Reagent
The principal role of this compound in organic synthesis is as a sulfamoylating agent. This involves the transfer of the N-cyclopentylsulfamoyl group (C₅H₉NHSO₂) to a nucleophilic substrate. This process is fundamental to the construction of more complex molecules containing the sulfonamide functional group.
Nucleophilic Acyl Substitution Reactions
The reactions of this compound are analogous to nucleophilic acyl substitution reactions observed in carboxylic acid chlorides. The sulfur atom in the sulfamoyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to attack by nucleophiles. The general mechanism proceeds through a two-step addition-elimination pathway. Initially, the nucleophile attacks the sulfur atom, leading to the formation of a transient, high-energy pentacoordinate intermediate. Subsequently, this intermediate collapses, expelling the chloride ion, which is a good leaving group, to yield the final sulfonamide product. This substitution reaction is the cornerstone of its utility as a sulfamoylating agent.
Formation of Sulfonamide Linkages
A key application of this compound is the formation of sulfonamide linkages. Sulfonamides are a critical functional group in a vast array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. The classic method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. In the case of this compound, its reaction with an amine leads to the formation of a substituted sulfamide. A base, such as pyridine or triethylamine, is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.
Reactions with Diverse Nucleophiles (e.g., Amines, Alcohols, Carbanions)
This compound exhibits reactivity towards a variety of nucleophiles, leading to a diverse range of sulfonamide-based structures.
Amines: As previously mentioned, amines are excellent nucleophiles for reacting with this compound to form N,N'-disubstituted sulfamides. The reaction is generally efficient and is a standard method for sulfonamide synthesis. The unshared pair of electrons on the nitrogen atom of the amine initiates the nucleophilic attack on the electrophilic sulfur atom of the sulfamoyl chloride.
Alcohols: Alcohols can also act as nucleophiles, attacking the sulfamoyl chloride to form sulfamate (B1201201) esters. This reaction is typically carried out in the presence of a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile, and to scavenge the HCl byproduct. While specific studies detailing the reaction of this compound with a wide range of alcohols are not extensively documented in publicly available literature, the general reactivity pattern of sulfonyl chlorides with alcohols suggests that this transformation is feasible and would proceed via a nucleophilic substitution mechanism. The reaction would likely be influenced by the steric hindrance of both the alcohol and the cyclopentyl group.
Carbanions: Carbanions, being potent carbon-based nucleophiles, are expected to react with this compound to form carbon-sulfur bonds, yielding sulfones. The generation of carbanions, often through the use of organometallic reagents like Grignard reagents or organolithium compounds, would be followed by their addition to the sulfamoyl chloride. This type of reaction provides a pathway to connect the N-cyclopentylsulfamoyl moiety to a carbon framework, although specific examples involving this compound are not prevalent in the literature. The general reactivity of sulfonyl chlorides with organometallic reagents supports the viability of this pathway.
Table 1: Reactivity of this compound with Various Nucleophiles
| Nucleophile Type | Nucleophile Example | Product Type | General Reaction Conditions |
| Amine | Primary/Secondary Amine (R¹R²NH) | Sulfamide | Presence of a non-nucleophilic base (e.g., pyridine, triethylamine) |
| Alcohol | Alcohol (R-OH) | Sulfamate Ester | Base (e.g., NaH, pyridine) to form alkoxide |
| Carbanion | Organometallic (R-MgX, R-Li) | Sulfone | Anhydrous, aprotic solvent |
Radical Pathways Involving Sulfonyl Chlorides
Beyond its role in polar, nucleophilic reactions, this compound has the potential to participate in radical reactions. This reactivity stems from the ability of the sulfur-chlorine bond to undergo homolytic cleavage.
Generation and Behavior of Sulfonyl Radicals
Sulfonyl radicals can be generated from sulfonyl chlorides, including this compound, through various methods, most notably through the use of photoredox catalysis. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the sulfonyl chloride. This electron transfer leads to the fragmentation of the S-Cl bond, producing a sulfonyl radical and a chloride anion.
These generated sulfonyl radicals are versatile intermediates that can participate in a range of transformations, such as addition to alkenes and alkynes. This reactivity allows for the formation of new carbon-sulfur bonds and the construction of complex molecular architectures under mild reaction conditions. While specific studies detailing the generation and subsequent reactions of the N-cyclopentylsulfonyl radical from this compound are not widely reported, the general principles of photoredox-catalyzed reactions of sulfonyl chlorides are well-established and would be applicable.
Homolytic Cleavage Mechanisms
The fundamental process underpinning the radical reactivity of this compound is the homolytic cleavage of the sulfur-chlorine bond. This cleavage results in the formation of two radical species: an N-cyclopentylsulfamoyl radical and a chlorine radical. This process can be initiated by heat or, more commonly, by photochemical methods. The energy required for this bond scission is known as the bond dissociation energy (BDE). The resulting sulfonyl radical is a neutral, electron-deficient species that is highly reactive and seeks to pair its unpaired electron. This can be achieved through addition to unsaturated bonds or hydrogen atom abstraction, thereby propagating a radical chain reaction or participating in a radical-mediated synthetic sequence.
Radical Trapping Studies
While specific radical trapping studies for this compound are not extensively documented in publicly available literature, the behavior of sulfamoyl chlorides as a class in radical reactions provides significant insight. Research has shown that sulfamoyl chlorides can be activated to participate in radical processes. For instance, the activation of sulfamoyl chlorides can be achieved through chlorine atom abstraction by a silyl (B83357) radical. This process generates a sulfamoyl radical, which can then engage in further reactions, such as addition to alkenes.
In a typical scenario analogous to published studies on other sulfamoyl chlorides, a radical initiator would be used to generate a primary radical species. This radical would then abstract the chlorine atom from this compound, forming a cyclopentylaminosulfonyl radical. The presence and nature of this radical intermediate could be confirmed by the use of a radical trapping agent, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO). The trapping agent would react with the sulfamoyl radical to form a stable adduct, which could then be identified, confirming the radical pathway.
The general scheme for such a radical trapping experiment would be as follows:
Initiation: A radical initiator (e.g., AIBN) generates an initial radical.
Chlorine Abstraction: The initiator radical abstracts the chlorine atom from this compound to form the cyclopentylaminosulfonyl radical.
Radical Trap Reaction: The sulfamoyl radical is intercepted by a radical trap (e.g., TEMPO) to form a stable, characterizable product.
These studies are crucial for developing new synthetic methodologies, such as the hydrosulfamoylation of alkenes, which provides direct access to aliphatic sulfonamides.
Ionic Reaction Mechanisms
The ionic reactions of this compound are dominated by the electrophilic character of the sulfur atom in the sulfonyl chloride group. These reactions typically proceed through nucleophilic substitution pathways.
The sulfur atom in this compound is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, making it a strong electrophilic center. This electrophilicity is the driving force for its reactions with nucleophiles.
Nucleophiles, which are electron-rich species, readily attack this electrophilic sulfur atom. The general reactivity of sulfonyl chlorides with nucleophiles follows the order of nucleophilicity of the attacking species. Common nucleophiles that react with sulfonyl chlorides include amines, alcohols, and water. For example, the reaction with an amine would lead to the formation of a sulfonamide, a common structural motif in many biologically active compounds.
The reactivity of the sulfur center can be modulated by the electronic effects of the substituent on the nitrogen atom. In the case of this compound, the cyclopentyl group is an electron-donating group, which slightly reduces the electrophilicity of the sulfur atom compared to an unsubstituted sulfamoyl chloride. However, the sulfur center remains sufficiently electrophilic to react with a wide range of nucleophiles.
Nucleophilic substitution at the sulfonyl sulfur does not follow the classical SN1 and SN2 mechanisms observed at a saturated carbon atom. Instead, the reactions are generally considered to be associative or dissociative in nature, with characteristics that can be compared to SN2 and SN1 pathways, respectively.
Associative (SN2-like) Mechanism: Most commonly, the reaction of a sulfonyl chloride with a nucleophile is believed to proceed through a concerted, associative mechanism, analogous to an SN2 reaction. In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step. This mechanism is favored by strong nucleophiles and in non-polar or polar aprotic solvents. The reaction rate is dependent on the concentration of both the sulfamoyl chloride and the nucleophile. For this compound, reactions with primary or secondary amines in a solvent like dichloromethane would likely follow this pathway.
Dissociative (SN1-like) Mechanism: A stepwise, dissociative mechanism, resembling an SN1 reaction, is less common for sulfonyl chlorides but can occur under certain conditions, particularly with weak nucleophiles and in polar, protic solvents that can solvate the leaving group. This pathway would involve the slow, rate-determining departure of the chloride ion to form a highly reactive sulfonyl cation intermediate (cyclopentylaminosulfonyl cation). This cation would then be rapidly attacked by the nucleophile. However, the formation of such a high-energy sulfonyl cation is generally disfavored.
The table below summarizes the factors influencing the reaction mechanism for this compound:
| Factor | Favors Associative (SN2-like) Mechanism | Favors Dissociative (SN1-like) Mechanism |
| Nucleophile | Strong (e.g., primary amines, alkoxides) | Weak (e.g., water, alcohols) |
| Solvent | Polar aprotic (e.g., CH2Cl2, THF) | Polar protic (e.g., H2O, ethanol) |
| Substrate | Less sterically hindered N-substituents | More sterically hindered N-substituents (can disfavor associative pathway) |
The chloride ion is a good leaving group, which is a crucial factor in the reactivity of this compound. A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. The stability of the chloride anion is a key reason why sulfonyl chlorides are effective electrophiles.
The efficacy of the chloride as a leaving group can be understood by considering the pKa of its conjugate acid, hydrochloric acid (HCl), which is very low (around -7). This indicates that the chloride ion is a very weak base and therefore a stable species in solution.
The table below compares the leaving group ability of chloride to other common leaving groups in the context of substitution reactions.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |
| I- | HI | ~ -10 | Excellent |
| Br- | HBr | ~ -9 | Excellent |
| Cl- | HCl | ~ -7 | Good |
| HSO4- | H2SO4 | ~ -3 | Good |
| F- | HF | ~ 3.2 | Poor |
| HO- | H2O | ~ 15.7 | Very Poor |
This table illustrates that while iodide and bromide are better leaving groups, chloride is still highly effective and significantly better than fluoride (B91410) or hydroxide, enabling the diverse reactivity of this compound.
Applications in Advanced Organic Synthesis
Formation of Sulfonamide Derivatives
The reaction of N-cyclopentylsulfamoyl chloride with primary and secondary amines is the most direct route to the corresponding N-substituted sulfonamides. This transformation is fundamental in medicinal chemistry and materials science, as the sulfonamide functional group is a key pharmacophore and a versatile structural motif.
The synthesis of N-substituted sulfonamides from this compound would typically proceed via a nucleophilic substitution reaction at the sulfur atom. An amine (primary or secondary) acts as the nucleophile, attacking the electrophilic sulfur center of the sulfamoyl chloride and displacing the chloride leaving group. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
A general reaction scheme is as follows:
R¹R²NH + ClSO₂NH-c-C₅H₉ → R¹R²N-SO₂NH-c-C₅H₉ + HCl
The choice of base and solvent is critical for the success of this reaction and can influence the yield and purity of the resulting sulfonamide.
Table 1: Hypothetical Synthesis of N-Substituted Sulfonamides using this compound
| Amine Substrate | Product | Potential Base | Potential Solvent |
| Aniline | N-phenyl-N'-cyclopentylsulfamide | Pyridine (B92270) | Dichloromethane (B109758) (DCM) |
| Benzylamine | N-benzyl-N'-cyclopentylsulfamide | Triethylamine (B128534) (TEA) | Tetrahydrofuran (THF) |
| Piperidine | 1-(N-cyclopentylsulfamoyl)piperidine | Potassium Carbonate | Acetonitrile (B52724) (MeCN) |
| Diethylamine | N,N-diethyl-N'-cyclopentylsulfamide | N,N-Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) |
This table is illustrative and based on general procedures for sulfonamide synthesis. Specific conditions would require experimental optimization.
In molecules containing multiple nucleophilic sites, achieving regioselective sulfamoylation with this compound would be a significant synthetic challenge. The inherent reactivity of different functional groups (e.g., aliphatic vs. aromatic amines, primary vs. secondary amines, or amines vs. alcohols) can be exploited to direct the sulfamoylation to a specific position.
For instance, in a molecule containing both a primary aliphatic amine and a primary aromatic amine, the more nucleophilic aliphatic amine would be expected to react preferentially with this compound under kinetically controlled conditions. Steric hindrance around the nucleophilic center can also play a crucial role in directing the regioselectivity of the reaction.
While this compound itself is achiral, it can be employed in stereoselective syntheses in several ways. One approach involves the reaction of this compound with a chiral amine. If the resulting sulfonamide creates a new stereocenter, the inherent chirality of the amine can influence the diastereomeric ratio of the product.
Furthermore, the N-cyclopentylsulfamoyl group could act as a chiral auxiliary if it were to be modified to contain a stereocenter. However, in its parent form, its primary role in stereoselective synthesis would be as a directing group or a bulky substituent that influences the stereochemical outcome of a subsequent reaction at a different part of the molecule. There is currently no specific literature precedent for the use of this compound in stereoselective synthesis.
Utilization in Heterocyclic Compound Synthesis
The sulfamoyl group can participate in a variety of cyclization reactions, making this compound a potential precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds.
Intramolecular cyclization of a molecule containing both the N-cyclopentylsulfamoyl group and a reactive functional group can lead to the formation of cyclic sulfonamides. For example, a substrate with a strategically positioned alcohol or amine could undergo an intramolecular reaction to form a sultam or a cyclic sulfamide, respectively.
General strategies often involve the initial formation of a sulfonamide, followed by a subsequent cyclization step. For instance, a reaction with an amino alcohol could yield a hydroxy-functionalized sulfonamide, which could then be cyclized under appropriate conditions (e.g., Mitsunobu reaction) to form a cyclic ether fused to the sulfonamide moiety.
Annulation strategies involve the formation of a new ring onto an existing molecular framework. This compound could be utilized in such strategies where the sulfamoyl group acts as a linchpin to construct a new heterocyclic ring. For example, a reaction with a difunctionalized substrate could lead to a cascade reaction where the initial sulfonamide formation is followed by an intramolecular cyclization to build the heterocyclic system.
One could envision a scenario where this compound reacts with a substrate containing both an amine and a Michael acceptor. After the initial sulfonamide formation, an intramolecular aza-Michael addition could lead to the formation of a nitrogen-containing heterocycle.
Table 2: Potential Heterocyclic Systems from this compound Derivatives
| Starting Material Type | Potential Heterocycle | Reaction Type |
| Aminoalkene | Cyclic Sulfonamide | Intramolecular Aminosulfonylation |
| ortho-Aminoarylacetylene | Benzothiadiazine derivative | Cyclization |
| 1,3-Diketone and Amine | Thiadiazine derivative | Condensation/Cyclization |
This table presents theoretical possibilities for the use of this compound in heterocyclic synthesis based on known reactivity patterns of related compounds.
Reagent in Functional Group Interconversions
Functional group interconversions are fundamental to organic synthesis, allowing for the strategic modification of molecules.
The conversion of hydroxyl groups into better leaving groups is a common and crucial transformation. Reagents such as sulfonyl chlorides are often employed for this purpose, converting alcohols into sulfonates, which are excellent leaving groups in nucleophilic substitution and elimination reactions. There is, however, no specific mention in the scientific literature of this compound being used for this purpose.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov These reactions typically involve an organohalide or triflate and a coupling partner, such as an organoboron, organotin, or organozinc compound. While the scope of coupling reactions is vast, there is no evidence in the surveyed literature of this compound participating as a substrate or reagent in such transformations.
Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, often leading to the rapid assembly of complex heterocyclic structures. mdpi.comnih.govmdpi.comcem.com These processes are highly valued for their elegance and efficiency. Despite the synthetic potential of sulfonyl chlorides in initiating or participating in cascade sequences for heterocycle synthesis, a detailed search has found no reports of this compound being employed in this capacity.
Theoretical and Computational Investigations
Quantum Chemical Analysis of N-Cyclopentylsulfamoyl Chloride Reactivity
Quantum chemical analyses would be instrumental in predicting how this compound behaves in chemical reactions. Such studies would typically involve sophisticated calculations to map out its electronic landscape.
Electronic Structure Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure of molecules. A DFT study of this compound would calculate properties like electron density, molecular orbital shapes, and energies. This information helps in understanding the molecule's stability, polarity, and the distribution of charge, which are crucial for predicting its reactivity. Key parameters that would be determined include optimized molecular geometry, vibrational frequencies, and Mulliken or Natural Bond Orbital (NBO) population analysis.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the energy and shape of the HOMO would indicate its nucleophilic character, while the LUMO would describe its electrophilic character. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and reactivity towards other chemical species.
Transition State Analysis for Reaction Pathways
To understand the mechanism of a reaction involving this compound, it is essential to identify the transition states. Computational methods can be used to locate the geometry and energy of these high-energy structures that connect reactants to products. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to determine the reaction rate. This analysis would be vital for predicting the feasibility and kinetics of reactions such as nucleophilic substitution at the sulfur atom.
Mechanistic Probes through Computational Methods
Beyond static properties, computational chemistry can be used to dynamically model reaction mechanisms, providing a step-by-step understanding of bond-breaking and bond-forming processes.
Molecular Electron Density Theory (MEDT) for Mechanistic Elucidation
Molecular Electron Density Theory (MEDT) offers a framework for understanding chemical reactivity based on the changes in electron density along a reaction pathway. An MEDT study of a reaction involving this compound would analyze the flow of electron density to characterize the mechanism, for instance, by distinguishing between polar and covalent pathways. This approach provides a more detailed picture than simple orbital interactions.
Reaction Path Analysis and Energy Landscapes
A complete picture of a chemical reaction is provided by mapping the entire reaction path and constructing a potential energy surface (PES). For this compound, this would involve calculating the energy of the system as the reactants evolve into products, passing through any transition states and intermediates. The resulting energy landscape would reveal the most favorable reaction pathway and provide a comprehensive understanding of the reaction's thermodynamics and kinetics.
Quantitative Structure-Reactivity Relationships (QSRRs)
Quantitative Structure-Reactivity Relationships (QSRRs) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. oup.com These models are invaluable for predicting the reactivity of new compounds and for optimizing reaction conditions.
Prediction of Reactivity Parameters
For a series of N-substituted sulfamoyl chlorides, a QSRR model could be developed to predict key reactivity parameters, such as rate constants for nucleophilic substitution reactions. This would involve calculating a set of molecular descriptors for each compound, which are numerical representations of its structural and electronic properties. These descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters.
A typical QSRR study would involve the following steps:
Data Set Preparation: A diverse set of N-substituted sulfamoyl chlorides with experimentally determined reactivity data would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), would be used to build a mathematical relationship between the descriptors and the reactivity data. researchgate.netresearchgate.net
Model Validation: The predictive power of the QSRR model would be assessed using internal and external validation techniques. researchgate.net
Influence of Cyclopentyl Moiety on Reactivity
The cyclopentyl group in this compound influences its reactivity through both steric and electronic effects. The bulkiness of the cyclopentyl ring can sterically hinder the approach of a nucleophile to the sulfur center. Electronically, the alkyl nature of the cyclopentyl group is electron-donating, which can slightly increase the electron density on the nitrogen atom and, consequently, on the sulfur atom, potentially modulating its electrophilicity.
A QSRR study could quantify the influence of the cyclopentyl group by comparing its descriptor values to those of other N-substituents. nih.gov Key descriptors in such a study might include:
Steric Descriptors: Molar volume, surface area, and specific shape indices to quantify the bulk of the cyclopentyl group.
Electronic Descriptors: Partial charges on the nitrogen and sulfur atoms, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can indicate the susceptibility of the molecule to nucleophilic attack.
Table 2: Hypothetical QSRR Descriptors for a Series of N-Alkylsulfamoyl Chlorides
| N-Substituent | Steric Descriptor (e.g., Molar Volume) | Electronic Descriptor (e.g., LUMO Energy) | Predicted Reactivity (Relative Rate) |
| Methyl | 35.8 | -1.5 eV | 1.2 |
| Ethyl | 52.1 | -1.4 eV | 1.1 |
| Isopropyl | 68.4 | -1.3 eV | 0.9 |
| Cyclopentyl | 85.2 | -1.2 eV | 0.8 |
| tert-Butyl | 84.7 | -1.1 eV | 0.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The hypothetical data in Table 2 suggests that as the steric bulk of the N-alkyl substituent increases, the predicted reactivity decreases. The cyclopentyl group, being a moderately bulky substituent, would be expected to confer a moderate level of reactivity to the sulfamoyl chloride.
Data-Driven Modeling for Reaction Optimization
Data-driven modeling, a cornerstone of modern cheminformatics, can be a powerful tool for optimizing reactions involving this compound. researchgate.net By systematically varying reaction parameters such as temperature, solvent, catalyst, and reactant concentrations, and collecting data on the reaction yield or rate, a predictive model can be built. This model can then be used to identify the optimal conditions for a desired outcome.
Machine learning algorithms are particularly well-suited for this task. researchgate.net For instance, a Gaussian process model could be trained on a dataset of reaction outcomes to create a response surface that maps the relationship between the reaction parameters and the yield. researchgate.net This would allow for the in silico exploration of the reaction space to find the conditions that maximize the yield of the desired product. This data-driven approach can significantly accelerate the process of reaction optimization, reducing the need for extensive and time-consuming experimental work.
Derivatization Strategies and Complex Molecule Construction
Modular Synthesis Approaches with N-Cyclopentylsulfamoyl Chloride
Modular synthesis, a strategy that involves the sequential and controlled assembly of molecular fragments, is well-suited for leveraging the reactivity of this compound. This approach allows for the systematic construction of libraries of related compounds, facilitating structure-activity relationship (SAR) studies. The high reactivity of the sulfamoyl chloride functional group enables its efficient coupling with a wide variety of nucleophiles, particularly amines and alcohols, to form stable sulfonamides and sulfamates, respectively.
In a typical modular approach, this compound serves as a key electrophilic hub. It can be reacted with a diverse set of primary and secondary amines, including those bearing additional functionalities, to forge a robust sulfonamide linkage. This initial coupling product can then undergo further transformations at other reactive sites within the newly introduced fragment, allowing for the stepwise elongation and functionalization of the molecule. For instance, an amine-containing fragment might also possess a protected hydroxyl group or a terminal alkyne, which can be deprotected and subjected to subsequent coupling reactions, such as etherification or click chemistry, respectively. This iterative process enables the rapid and efficient construction of complex, multi-component molecules from simple, readily available starting materials.
Preparation of Functionalized Sulfamoyl Analogs
The synthesis of functionalized analogs of this compound is a cornerstone of its application in drug discovery and materials science. These modifications can be broadly categorized into the introduction of additional functionalities and the alteration of the cyclopentyl ring.
The most direct method for introducing additional functionalities is through the reaction of this compound with appropriately functionalized nucleophiles. A wide array of amines and alcohols bearing diverse chemical motifs can be employed to generate a library of N-cyclopentylsulfonamide and sulfamate (B1201201) derivatives. These functionalities can range from simple alkyl and aryl groups to more complex heterocyclic systems, and can also include protected functional groups that allow for further synthetic elaboration.
For example, reaction with amino alcohols, after appropriate protection of the hydroxyl group, yields sulfonamides that can be deprotected to reveal the free alcohol for subsequent reactions. Similarly, reaction with amino acids or their esters can introduce carboxylic acid or ester functionalities, providing handles for peptide coupling or other transformations. The following table illustrates the variety of functional groups that can be introduced by reacting this compound with different amines.
| Amine Nucleophile | Resulting Functional Group in Product |
| 4-Aminophenol | Phenolic hydroxyl |
| Ethyl 4-aminobenzoate | Carboxylic ester |
| 2-(Piperidin-4-yl)ethanol | Primary alcohol |
| 3-Aminopyridine | Pyridyl nitrogen |
| Propargylamine | Terminal alkyne |
This table represents a hypothetical set of reactions based on the known reactivity of sulfamoyl chlorides.
While the direct modification of the cyclopentyl ring of this compound is challenging, the synthesis of analogs with substituted cyclopentyl rings can be achieved by starting from appropriately functionalized cyclopentylamines. For instance, a cyclopentylamine (B150401) bearing a hydroxyl group, a protected amine, or an alkyl substituent can be reacted with sulfuryl chloride or a related reagent to generate the corresponding functionalized this compound.
Alternatively, a more common strategy involves the synthesis of N-substituted sulfonamides from this compound, followed by chemical manipulation of the cyclopentyl ring in the resulting product. This approach is often limited by the chemical compatibility of the sulfonamide group with the reagents required for ring modification. However, for certain transformations, such as the introduction of unsaturation or the stereoselective installation of substituents, this can be a viable strategy.
Asymmetric Synthesis Methodologies
The control of stereochemistry is paramount in the synthesis of chiral molecules for pharmaceutical applications. When this compound is used to construct chiral molecules, asymmetric synthesis methodologies, including the use of chiral auxiliaries and asymmetric catalysis, can be employed to achieve high levels of stereocontrol.
A chiral auxiliary is a stereochemically pure compound that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of this compound, a chiral amine can be reacted with the sulfamoyl chloride to form a diastereomeric mixture of sulfonamides. If the chiral amine is enantiomerically pure, the resulting products are diastereomers, which can often be separated by standard chromatographic techniques.
Alternatively, a chiral auxiliary can be attached to the nucleophile that reacts with this compound. For example, a chiral alcohol can be used to form a chiral sulfamate. More commonly, a chiral amine is used as the nucleophile. The stereocenter(s) in the chiral amine can influence the approach of other reagents in subsequent transformations, leading to a diastereoselective outcome. After the desired transformation, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product. The table below provides hypothetical examples of chiral amines that could be used as auxiliaries in reactions with this compound.
| Chiral Amine Auxiliary | Potential for Diastereoselective Reactions |
| (R)-alpha-Methylbenzylamine | Directing alkylation or acylation reactions |
| (S)-1-(1-Naphthyl)ethylamine | Providing steric hindrance for facial selectivity |
| (1R,2S)-Ephedrine | Formation of cyclic derivatives with controlled stereochemistry |
| (S)-Prolinol | Introduction of a chiral pyrrolidine (B122466) motif |
This table presents hypothetical applications of chiral auxiliaries with this compound based on established principles of asymmetric synthesis.
Asymmetric catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. While the direct asymmetric catalytic reaction of this compound itself is not widely reported, related sulfamoyl chlorides can participate in such transformations.
For instance, a prochiral nucleophile could be reacted with this compound in the presence of a chiral Lewis base or a chiral phase-transfer catalyst. The chiral catalyst would transiently interact with one of the reactants, creating a chiral environment that favors the formation of one enantiomer of the product over the other. Another potential application is in the kinetic resolution of a racemic mixture of nucleophiles, where a chiral catalyst promotes the reaction of one enantiomer of the nucleophile with this compound at a faster rate than the other, leaving the unreacted nucleophile in enantiomerically enriched form. The development of specific chiral catalysts for reactions involving this compound remains an active area of research, with the potential to unlock new pathways to valuable chiral sulfonamides.
Advanced Analytical Techniques for Reaction Monitoring and Product Characterization
In Situ Spectroscopic Methods for Mechanistic Studies
In situ spectroscopic techniques are invaluable for real-time monitoring of chemical reactions, providing kinetic and mechanistic data without the need for sample extraction. omicsonline.org By observing the evolution of reactant, intermediate, and product concentrations throughout a reaction, a deeper understanding of the underlying chemical processes can be achieved. For the synthesis of N-cyclopentylsulfamoyl chloride, which likely involves the reaction of cyclopentylamine (B150401) with sulfuryl chloride, in situ spectroscopy can be pivotal in optimizing reaction conditions and ensuring the desired outcome.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions by tracking changes in the vibrational modes of functional groups. chromatographyonline.com In the synthesis of this compound, an in situ FTIR probe could be immersed in the reaction mixture to follow the disappearance of the N-H stretching vibrations of cyclopentylamine and the appearance of the characteristic stretches associated with the sulfamoyl chloride group.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Significance in Reaction Monitoring |
| N-H (amine) | 3300-3500 | Disappearance indicates consumption of cyclopentylamine. |
| S=O (asymmetric) | 1370-1380 | Appearance indicates formation of the sulfamoyl chloride. |
| S=O (symmetric) | 1170-1180 | Appearance confirms the presence of the sulfamoyl chloride. |
| S-Cl | 400-600 | Appearance indicates the formation of the sulfamoyl chloride bond. |
By trending the absorbance of these key peaks over time, a kinetic profile of the reaction can be generated. This data is crucial for determining the reaction endpoint, identifying any potential side reactions, and understanding the influence of process parameters such as temperature and reactant addition rates.
Raman Spectroscopy
Raman spectroscopy, another vibrational spectroscopy technique, offers complementary information to FTIR and is particularly well-suited for monitoring reactions in aqueous or highly polar solvent systems where FTIR may be less effective. nih.gov For the synthesis of this compound, Raman spectroscopy could be employed to monitor the formation of the S-N and S-Cl bonds, which have characteristic Raman scattering signals. nih.gov The technique's ability to provide real-time data on molecular structure makes it a valuable process analytical technology (PAT) tool for ensuring consistent and high-quality production. nih.gov
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an essential technique for separating the components of a mixture, allowing for the isolation and quantification of the desired product and the identification of any impurities. libretexts.org The choice of chromatographic method depends on the physicochemical properties of the analyte, such as its volatility and polarity.
Gas Chromatography (GC)
Given the likely volatility of this compound, gas chromatography is a suitable method for its analysis. omicsonline.org In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls.
For the purity assessment of this compound, a high-resolution capillary column with a non-polar or medium-polarity stationary phase would likely be employed. A flame ionization detector (FID) would provide excellent sensitivity for this organic compound, while a mass spectrometer (MS) as a detector (GC-MS) would offer definitive identification of the main peak and any impurities based on their mass spectra. omicsonline.org
High-Performance Liquid Chromatography (HPLC)
For less volatile derivatives or for monitoring reactions involving non-volatile starting materials, high-performance liquid chromatography (HPLC) is the method of choice. libretexts.org HPLC separates compounds based on their differential interactions with a stationary phase packed in a column and a liquid mobile phase.
A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common starting point for the analysis of this compound and related compounds. A UV detector would be suitable for detection if the analyte possesses a chromophore. The purity of the this compound peak could be assessed by ensuring the absence of other significant peaks in the chromatogram. nih.gov
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Detector | Application |
| Gas Chromatography (GC) | 5% Phenyl Polysiloxane | Helium or Nitrogen | FID, MS | Purity assessment of volatile product. |
| High-Performance Liquid Chromatography (HPLC) | C18 Silica | Acetonitrile/Water Gradient | UV, MS | Analysis of non-volatile derivatives and reaction mixtures. |
Mass Spectrometry for Product Identification and Structural Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. youtube.com It is an indispensable tool for confirming the molecular weight of a synthesized compound and for elucidating its structure by analyzing its fragmentation patterns. youtube.com
Molecular Ion Peak
In a mass spectrum, the molecular ion peak (M+) corresponds to the molecular weight of the compound. For this compound (C₅H₁₀ClNO₂S), the expected monoisotopic mass would be approximately 183.02 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M+ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
Fragmentation Pattern
The fragmentation of this compound in the mass spectrometer would provide valuable structural information. The fragmentation process is not random and is dictated by the relative stability of the resulting fragment ions. Key predicted fragmentation pathways would include:
Loss of Chlorine: Cleavage of the relatively weak S-Cl bond would result in a significant fragment ion at m/z [M-35]⁺ and [M-37]⁺.
Cleavage of the Cyclopentyl Group: Fragmentation of the cyclopentyl ring or cleavage of the N-cyclopentyl bond would lead to characteristic losses. For instance, the loss of the cyclopentyl radical (C₅H₉•) would result in a fragment ion.
Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a common fragmentation pathway for amines and related compounds.
| Fragment Ion (Predicted) | m/z (for ³⁵Cl) | Origin |
| [C₅H₁₀NSO₂]⁺ | 148 | Loss of Cl• |
| [SO₂Cl]⁺ | 99 | Cleavage of the N-S bond |
| [C₅H₉]⁺ | 69 | Cleavage of the N-C bond |
By carefully analyzing the masses and relative abundances of these fragment ions, the structure of this compound can be unequivocally confirmed. When coupled with chromatographic separation (GC-MS or LC-MS), this technique provides a powerful method for the definitive identification and purity assessment of the target compound in complex mixtures.
Emerging Trends and Future Research Directions
Catalyst Development for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is paramount to enhancing the reactivity and broadening the selectivity of reactions involving N-cyclopentylsulfamoyl chloride. While traditional methods often rely on stoichiometric amounts of base, recent research efforts are geared towards catalytic approaches that offer greater efficiency, milder reaction conditions, and improved control over product formation.
One area of focus is the use of organocatalysts . These small organic molecules are attractive due to their low toxicity, stability, and ability to be fine-tuned for specific transformations. For instance, chiral organocatalysts are being investigated for the enantioselective sulfamoylation of alcohols and amines, a critical step in the synthesis of many pharmaceutical compounds. The development of bifunctional organocatalysts, which can activate both the this compound and the nucleophile, holds promise for achieving high levels of stereocontrol.
Furthermore, transition metal catalysis continues to be a fertile ground for innovation. Catalysts based on metals like palladium, copper, and rhodium are being explored for novel cross-coupling reactions involving this compound. These methods could enable the direct formation of carbon-sulfur bonds, providing a more streamlined route to a variety of sulfonamide-containing molecules. The design of new ligand scaffolds for these metal catalysts is crucial for modulating their reactivity and achieving desired selectivity. Research is also being directed towards the use of earth-abundant metal catalysts to develop more sustainable and cost-effective synthetic protocols.
Flow Chemistry Applications in Synthesis Involving this compound
The adoption of flow chemistry represents a paradigm shift in the synthesis of molecules involving this compound. This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, continuous production. nih.govresearchgate.netrsc.org
The synthesis of N-cyclopentylsulfonamides, a key class of compounds derived from this compound, is particularly well-suited for flow chemistry. nih.gov The high reactivity of sulfamoyl chlorides can lead to exothermic reactions that are difficult to control in large-scale batch reactors. In a microreactor, the high surface-area-to-volume ratio allows for efficient heat dissipation, mitigating the risk of thermal runaway. nih.govrsc.org This enables the use of higher temperatures and concentrations, leading to significantly reduced reaction times.
Expanding the Scope of this compound in Novel Transformations
Beyond its traditional role in the synthesis of sulfonamides, researchers are actively exploring new and unconventional transformations of this compound to access novel chemical scaffolds. These efforts are aimed at expanding the synthetic chemist's toolbox and enabling the construction of complex molecules with unique properties.
One emerging area is the use of this compound in multicomponent reactions (MCRs) . MCRs allow for the formation of complex products from three or more starting materials in a single step, offering significant advantages in terms of efficiency and atom economy. researchgate.net The development of novel MCRs that incorporate this compound could provide rapid access to diverse libraries of sulfonamide-containing compounds for drug discovery and other applications.
Another exciting frontier is the application of this compound in the synthesis of heterocyclic compounds . Heterocycles are ubiquitous in pharmaceuticals and agrochemicals, and new methods for their construction are always in high demand. This compound can serve as a versatile building block for the synthesis of various nitrogen- and sulfur-containing heterocycles through cyclization reactions. For example, its reaction with appropriately functionalized substrates can lead to the formation of novel thiadiazines, benzothiadiazepines, and other heterocyclic systems.
Computational Design of New Sulfamoyl Chloride Reagents
Computational chemistry is becoming an indispensable tool in the design and development of new reagents with tailored properties. By using theoretical models and simulations, researchers can predict the reactivity, selectivity, and other physicochemical properties of novel sulfamoyl chloride reagents before they are synthesized in the laboratory. This in silico approach can significantly accelerate the discovery process and reduce the need for extensive experimental screening.
Density functional theory (DFT) calculations are being employed to study the reaction mechanisms of this compound and to understand the factors that govern its reactivity. This knowledge can then be used to design new sulfamoyl chlorides with enhanced reactivity or improved selectivity for specific transformations. For example, computational studies can help in the design of reagents with specific steric and electronic properties to achieve desired outcomes in complex reactions.
Furthermore, computational screening of virtual libraries of sulfamoyl chloride derivatives can identify promising candidates for specific applications. This approach, combined with machine learning algorithms, has the potential to revolutionize the way new reagents are discovered. By leveraging the power of computational chemistry, researchers can move towards a more rational and predictive approach to the design of next-generation sulfamoyl chloride reagents with unprecedented capabilities.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-cyclopentylsulfamoyl chloride?
this compound is typically synthesized via sulfamoylation of cyclopentylamine with sulfamoyl chloride derivatives. Key steps include:
- Reaction temperature control : Maintain temperatures between 0–5°C during the sulfamoylation step to minimize side reactions (e.g., hydrolysis of the sulfamoyl chloride group) .
- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to ensure compatibility with moisture-sensitive intermediates .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) yields >90% purity. Confirm purity via HPLC or ¹H NMR (characteristic peaks: δ 1.5–2.0 ppm for cyclopentyl protons; δ 3.2–3.5 ppm for N–S–O groups) .
Q. What analytical methods are most reliable for characterizing this compound?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Key signals include cyclopentyl CH₂ groups (δ ~1.5–2.0 ppm) and sulfamoyl Cl (δ ~3.4 ppm) .
- FT-IR : Confirm S=O stretches at 1160–1180 cm⁻¹ and S–Cl at 580–600 cm⁻¹ .
- Mass spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 198.0 (calculated for C₅H₁₀ClNO₂S: 197.02) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent degradation via hydrolysis or photolysis .
- Safety protocols : Use gloves and fume hoods due to its corrosive nature. Quench residues with ice-cold sodium bicarbonate to neutralize acidic byproducts .
Advanced Research Questions
Q. How do electronic effects of substituents on the cyclopentyl ring influence the reactivity of this compound in nucleophilic substitutions?
- Electron-withdrawing groups (EWGs) : Increase electrophilicity at the sulfur center, accelerating reactions with amines (e.g., 2° amines react 3–5× faster than unsubstituted analogs).
- Steric effects : Bulky substituents (e.g., 2-methylcyclopentyl) reduce reaction rates by hindering access to the sulfamoyl chloride moiety.
- Case study : Comparative kinetic studies using para-substituted aryl amines show a linear free-energy relationship (Hammett plot, ρ = +1.2), confirming the electrophilic nature of the sulfur atom .
Q. How can contradictory data on the compound’s stability in aqueous media be resolved?
- Issue : Some studies report rapid hydrolysis (t₁/₂ < 1 hr at pH 7), while others note stability for >6 hrs under similar conditions .
- Resolution :
- pH dependence : Hydrolysis rates increase exponentially above pH 6.5. Buffered solutions (pH 5–6) stabilize the compound.
- Impurity effects : Trace metal ions (e.g., Fe³⁺) catalyze degradation. Use ultrapure water and EDTA-containing buffers to suppress this .
- Validation : Replicate experiments with rigorous exclusion of moisture and oxygen .
Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., sulfonamide library generation)?
- One-pot reactions : Combine with amines in situ to minimize isolation of unstable intermediates.
- Catalytic acceleration : Add 1–2 mol% DMAP (4-dimethylaminopyridine) to enhance reactivity with sterically hindered amines .
- Scale-up considerations : Use flow chemistry to control exothermic reactions and improve yield reproducibility (>85% at 50 mmol scale) .
Q. What computational methods predict the regioselectivity of this compound in complex reactions?
- DFT studies : B3LYP/6-31G(d) calculations reveal the sulfur atom’s electrophilicity (Mulliken charge: +1.4) directs nucleophilic attack.
- Molecular docking : Predicts binding affinity in enzyme inhibition studies (e.g., carbonic anhydrase isoforms), guiding rational drug design .
Key Considerations for Methodological Rigor
- Reproducibility : Document exact molar ratios, solvent grades, and temperature profiles .
- Data validation : Cross-verify NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals .
- Ethical compliance : Adhere to institutional safety protocols for handling corrosive and reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
